molecular formula C12H19FN2O4 B8099598 1-(tert-Butoxycarbonyl)azetidin-3-yl 3-fluoroazetidine-1-carboxylate

1-(tert-Butoxycarbonyl)azetidin-3-yl 3-fluoroazetidine-1-carboxylate

Cat. No.: B8099598
M. Wt: 274.29 g/mol
InChI Key: OHIRARSTLPKRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)azetidin-3-yl 3-fluoroazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H19FN2O4. This compound is notable for its unique structure, which includes both azetidine and fluoroazetidine moieties. It is used in various chemical and pharmaceutical research applications due to its potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)azetidin-3-yl 3-fluoroazetidine-1-carboxylate typically involves multiple steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of Fluorine: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Protection with tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Coupling Reactions: The final step involves coupling the azetidine and fluoroazetidine units, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)azetidin-3-yl 3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid or hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted azetidines.

Scientific Research Applications

1-(tert-Butoxycarbonyl)azetidin-3-yl 3-fluoroazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)azetidin-3-yl 3-fluoroazetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)azetidin-3-yl azetidine-1-carboxylate: Similar structure but lacks the fluorine atom.

    3-Fluoroazetidine-1-carboxylate: Contains the fluoroazetidine moiety but lacks the Boc-protected azetidine.

    Azetidine-3-carboxylate: Basic azetidine structure without additional functional groups.

Uniqueness

1-(tert-Butoxycarbonyl)azetidin-3-yl 3-fluoroazetidine-1-carboxylate is unique due to the combination of the Boc-protected azetidine and fluoroazetidine units. This dual functionality provides a versatile platform for further chemical modifications and potential biological activity.

This compound’s unique structure and reactivity make it a valuable tool in various fields of research, offering opportunities for the development of new materials, pharmaceuticals, and chemical processes.

Properties

IUPAC Name

tert-butyl 3-(3-fluoroazetidine-1-carbonyl)oxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2O4/c1-12(2,3)19-11(17)15-6-9(7-15)18-10(16)14-4-8(13)5-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIRARSTLPKRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC(=O)N2CC(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.